4-(Acetylamino)phenyl 4-chlorobenzoate
Description
4-(Acetylamino)phenyl 4-chlorobenzoate is a benzoate ester derivative featuring two critical functional groups:
- 4-Chlorobenzoate moiety: A chlorine substituent at the para position of the benzoate ring, enhancing electron-withdrawing effects and influencing molecular packing in crystalline states .
This compound is structurally distinct from simpler benzoate esters due to the synergistic effects of its substituents, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
(4-acetamidophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)17-13-6-8-14(9-7-13)20-15(19)11-2-4-12(16)5-3-11/h2-9H,1H3,(H,17,18) |
InChI Key |
CLKZRPOYEYEJHY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Dihedral Angles : In 4CP4CBA, the dihedral angle between the benzene and benzoyl rings is 47.98° , which is smaller than analogs like 4-methylphenyl 4-chlorobenzoate (51.86°) . This angle affects molecular packing and crystallinity.
Spectroscopic Data
- NMR: For acetylamino-containing analogs (e.g., N-[4-sulfonylphenyl]acetamide), ¹H NMR shows peaks at δ 2.59 (CH₃, acetyl) and δ 7.2–8.1 (aromatic protons) .
- IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of acetylamino) and ~1324 cm⁻¹ (SO₂NH in sulfonamides) .
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